molecular formula C9H15Br B2354496 7-(Bromomethyl)spiro[2.5]octane CAS No. 2013179-53-6

7-(Bromomethyl)spiro[2.5]octane

Cat. No.: B2354496
CAS No.: 2013179-53-6
M. Wt: 203.123
InChI Key: ZADUMIRJHNHCGP-UHFFFAOYSA-N
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Description

7-(Bromomethyl)spiro[2.5]octane is a spirocyclic compound . Spirocyclic compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . They are inherently highly 3-dimensional structures . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .


Synthesis Analysis

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . This includes the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .


Molecular Structure Analysis

The molecular formula for a similar compound, 6-(Bromomethyl)spiro[2.5]octane, is CHBr with an average mass of 203.119 Da and a monoisotopic mass of 202.035706 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 6-(Bromomethyl)spiro[2.5]octane, include a density of 1.3±0.1 g/cm^3, boiling point of 190.9±8.0 °C at 760 mmHg, vapour pressure of 0.7±0.4 mmHg at 25°C, and enthalpy of vaporization of 41.0±3.0 kJ/mol .

Scientific Research Applications

Electrophilic and Free Radical Additions

Dispiro[2.0.2.2]oct-7-ene, related to 7-(Bromomethyl)spiro[2.5]octane, was synthesized and studied for its reactions with electrophilic and free radical additions. These reactions resulted in various products like 7-bromodispiro[2.0.2.2]octane and 7-hydroxydispiro[2.0.2.2]octane, showcasing the compound's versatility in chemical synthesis (Bottini & Cabral, 1978).

Synthesis of Oxygen-Containing Rigid Skeleton Structures

The compound has been used in the synthesis of spiro[2,2-dimethyl-benzofuran, bicyclo[4.2.0]octane]-7'-one and related structures with spirocyclic oxygen-containing rigid skeletons. These structures are significant in the development of new chemical entities (Xiao et al., 2018).

Development of Spiro[2.5]octane Diones

Research has been conducted on the synthesis of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione via a general synthetic route. This approach is more scalable and efficient compared to previous methods, showing the compound's utility in organic synthesis (Jin et al., 2015).

Conformational and Dynamics Studies

1-Oxa-spiro[2.5]octane, a structurally related compound, has been analyzed for its conformation and dynamics. This research provides insights into the molecular behavior and structural properties of spiro compounds (Dressel et al., 2010).

Gas-Phase Molecular Structure Analysis

The molecular structure of 1-oxa-spiro[2.5]octane in the gas phase has been studied, highlighting its existence as a mixture of two chair conformational isomers. This research aids in understanding the effects of spiro substitution on molecular conformation (Boulebnane et al., 1988).

Photoelectron Spectroscopy Studies

Studies on the photoelectron spectra of spiro compounds, including spiro[3.4]octane, have provided insights into the interaction between π-orbitals and cyclobutane-orbitals in these molecules, contributing to the understanding of their electronic properties (Bischof et al., 1974).

Mechanism of P450 Enzymes

Research utilizing spiro[2.5]octane as a probe has helped to understand the mechanisms of hydrocarbon hydroxylation by cytochrome P450 enzymes, illustrating the compound's role in biochemical studies (Auclair et al., 2002).

Structural and Conformational Analysis

Studies on the gas-phase structure of 6,6-dimethyl-1-oxa-spiro[2.5]octane and similar compounds have shed light on the structural parameters and conformational isomers of these molecules, contributing to the field of molecular mechanics (Boulebnane et al., 1987).

Mechanism of Action

The mechanism of action for spirocyclic compounds involves the oxidation of norcarane with a radical rearrangement rate of 2 × 10^8 s^-1, which is consistent with the involvement of a two-state radical rebound mechanism .

Safety and Hazards

The safety data sheet for a similar compound, Bromobenzene, indicates that it is a highly flammable liquid and vapor that causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

Spirocyclic compounds have seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . They can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure . Therefore, they access relatively underexplored chemical space and novel intellectual property (IP) space .

Properties

IUPAC Name

7-(bromomethyl)spiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Br/c10-7-8-2-1-3-9(6-8)4-5-9/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADUMIRJHNHCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2(C1)CC2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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